molecular formula C15H30O9 B608015 Hydroxy-PEG6-acid CAS No. 1347750-85-9

Hydroxy-PEG6-acid

Cat. No. B608015
M. Wt: 354.4
InChI Key: LGLHJMFNIHYJBM-UHFFFAOYSA-N
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Description

Hydroxy-PEG6-acid is a PEG-based PROTAC linker . It is a derivative of PEG (polyethylene glycol) that contains a hydroxyl group with a terminal carboxylic acid . This compound is used in the synthesis of PROTACs .


Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG6-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction is a key step in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of Hydroxy-PEG6-acid is 354.4 g/mol, and its molecular formula is C15H30O9 . It contains a hydroxyl group and a terminal carboxylic acid attached to a PEG spacer .


Chemical Reactions Analysis

The primary chemical reaction involving Hydroxy-PEG6-acid is its reaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC .


Physical And Chemical Properties Analysis

Hydroxy-PEG6-acid is a liquid that appears colorless to light yellow . It is soluble in DMSO at a concentration of at least 100 mg/mL . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Scientific Research Applications

  • Drug Delivery Systems : Hydroxy-PEG6-acid, as a derivative of polyethylene glycol (PEG), is used in creating biocompatible drug delivery platforms. For instance, graphene oxide sheets functionalized with 6-armed PEG have been developed to deliver cancer chemotherapy drugs like oridonin and methotrexate, showcasing their potential in biomedicine and as carriers for hydrophobic anticarcinogens (Chai et al., 2019).

  • Formation of Hydrogel Barriers : Hydroxy-PEG6-acid is used in the formation of hydrogel barriers, particularly in contact with arterial tissue. This is significant in creating conformal barriers in medical applications, such as in vascular surgeries or tissue engineering (Lyman, Melanson, & Sawhney, 1996).

  • Hydrolysis-Resistant Biomaterials : The compound is also instrumental in the development of hydrolysis-resistant biomaterials. It plays a role in biomaterial surface modification and the construction of hydrogel-based implants and tissue scaffolds (Tong, Lai, Guo, & Huang, 2011).

  • Biodegradable Injectable Composite Scaffolds : Hydroxy-PEG6-acid contributes to the creation of injectable biodegradable hydrogels for pharmaceutical and biomedical applications, like bone tissue engineering. It helps in studying mechanical properties crucial for formulating suitable injectable scaffolds (Jiao et al., 2012).

  • Photoreversible Hydrogel Systems : This compound is used in the synthesis of photoreversible hydrogel systems, particularly in biochemical and biomedical applications where changes in light exposure can alter the properties of the hydrogel (Zheng et al., 2002).

  • Surface Modification and Drug Delivery : Hydroxy-PEG6-acid plays a role in the surface modification and functionalization of nanoparticles, enhancing their capability for drug delivery. This is crucial in the targeted treatment of diseases like cancer (Venkatasubbu et al., 2013).

  • Biomedical Imaging and Drug Delivery : Its application extends to the preparation of nanorods for biomedical imaging and drug delivery. Hydroxy-PEG6-acid modified nanorods exhibit water dispersibility and high drug loading capability, making them ideal for biomedical applications (Heng et al., 2016).

  • Enhancing Hydrogel Properties : It is used to enhance the mechanical and enzymatic stability of hydrogels, such as hyaluronic acid hydrogels, improving their biomedical applicability and durability (Lee, Hwang, Kim, & Jeong, 2018).

  • Synthesis of Amphiphilic Polymers : Hydroxy-PEG6-acid aids in the synthesis of amphiphilic polymers, particularly for drug delivery systems. This includes imparting hydrophilic character to hydrophobic natural polyesters for enhanced biocompatibility and biodegradability (Hazer, 2010).

  • Controlled Release of High Molecular Weight Solutes : The compound is significant in the creation of hydrogels for the controlled release of high molecular weight, hydrophilic solutes, important in drug delivery and regenerative medicine (Lu & Anseth, 2000).

Safety And Hazards

Hydroxy-PEG6-acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, inhaled, or in contact with skin . Therefore, it should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .

Future Directions

Hydroxy-PEG6-acid, as a PEG-based PROTAC linker, has significant potential in the development of new PROTAC molecules . Its ability to increase the solubility of PROTACs in aqueous media and its reactivity with primary amine groups make it a valuable tool in the synthesis of PROTACs .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHJMFNIHYJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153660
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG6-acid

CAS RN

1347750-85-9
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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